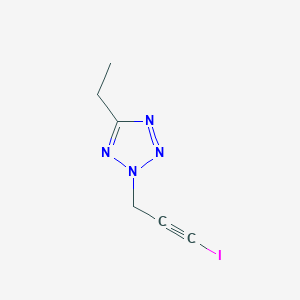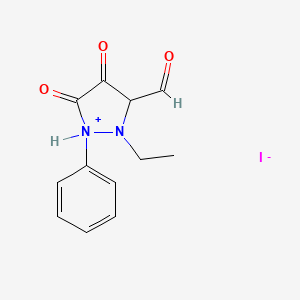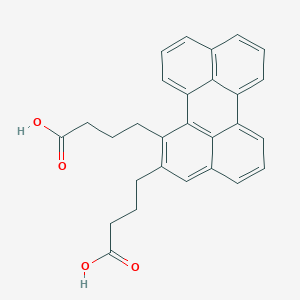
4,4'-(Perylene-1,2-diyl)dibutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Perylene-1,2-diyl)dibutanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields It consists of a perylene core with two butanoic acid groups attached at the 1,2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perylene-1,2-diyl)dibutanoic acid typically involves the functionalization of perylene derivatives. One common method includes the reaction of perylene with butanoic acid derivatives under specific conditions to achieve the desired substitution at the 1,2-positions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Perylene-1,2-diyl)dibutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of perylene tetracarboxylic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perylene diol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the butanoic acid moieties are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Perylene tetracarboxylic acid derivatives.
Reduction: Perylene diol derivatives.
Substitution: Substituted perylene derivatives with modified functional groups.
Scientific Research Applications
4,4’-(Perylene-1,2-diyl)dibutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4,4’-(Perylene-1,2-diyl)dibutanoic acid exerts its effects is primarily related to its photophysical properties. The perylene core allows for efficient absorption and emission of light, making it useful in optoelectronic applications. The butanoic acid groups can interact with various molecular targets, facilitating the compound’s incorporation into larger molecular assemblies and materials.
Comparison with Similar Compounds
Perylene tetracarboxylic dianhydride: Another perylene derivative with different functional groups, used in similar applications.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: A compound with a similar structural motif but different functional groups, used in photonic and optical materials.
Uniqueness: 4,4’-(Perylene-1,2-diyl)dibutanoic acid is unique due to its specific combination of a perylene core with butanoic acid groups, which imparts distinct photophysical properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular properties is essential.
Properties
CAS No. |
93838-72-3 |
|---|---|
Molecular Formula |
C28H24O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[1-(3-carboxypropyl)perylen-2-yl]butanoic acid |
InChI |
InChI=1S/C28H24O4/c29-24(30)14-4-8-18-16-19-9-3-12-22-21-11-1-6-17-7-2-13-23(26(17)21)28(27(19)22)20(18)10-5-15-25(31)32/h1-3,6-7,9,11-13,16H,4-5,8,10,14-15H2,(H,29,30)(H,31,32) |
InChI Key |
CDAUQUWFEUYIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=CC(=C(C(=C54)C3=CC=C2)CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




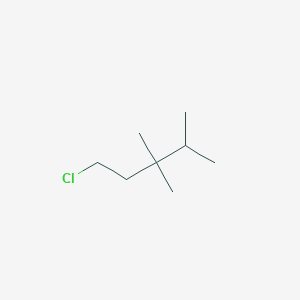
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
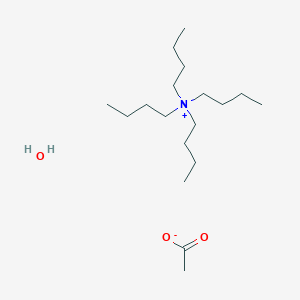

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


